N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide
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Overview
Description
The compound “N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide” is a complex organic molecule. It contains several functional groups including an oxadiazole ring, a dichlorophenyl group, a methoxybenzofuran group, and a carboxamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the oxadiazole ring might be formed through a cyclization reaction, while the dichlorophenyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central oxadiazole ring. The presence of the dichlorophenyl and methoxybenzofuran groups could potentially introduce steric hindrance, affecting the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For instance, the oxadiazole ring is a heterocycle that can participate in various reactions. The dichlorophenyl group might undergo further substitution reactions, while the carboxamide group could be involved in condensation or hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl and methoxybenzofuran groups could affect its solubility, while the oxadiazole ring could influence its stability .Scientific Research Applications
Antimicrobial and Antifungal Activities
Several studies have been conducted on the synthesis of novel compounds with potential antimicrobial and antifungal properties. For instance, compounds have been synthesized and evaluated for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as their antifungal activity against species like Candida albicans, Aspergillus niger, and Aspergillus clavatus. These compounds have shown varying degrees of efficacy, highlighting their potential in addressing microbial resistance (Kapadiya et al., 2020).
Anticancer Evaluation
Research on the synthesis and evaluation of anticancer activities of related compounds against various cancer cell lines is a significant area of interest. Some compounds have demonstrated moderate to excellent anticancer activity, suggesting a promising avenue for developing new therapeutic agents (Ravinaik et al., 2021).
Antioxidant Properties
The antioxidant properties of synthesized compounds have been investigated, with some showing significant free-radical scavenging ability. This indicates potential applications in preventing oxidative stress-related diseases (Shakir et al., 2014).
Nematicidal Activity
Novel compounds containing 1,2,4-oxadiazole derivatives have been evaluated for their nematicidal activities, showing promising results against Bursaphelenchus xylophilus, a pest causing significant damage to forestry. This research opens new possibilities for agricultural applications (Liu et al., 2022).
Enzyme Inhibition
The enzyme inhibition properties of these compounds, particularly against lipase and α-glucosidase, have been explored. Some synthesized compounds exhibit potent inhibitory activities, suggesting potential for treating diseases like diabetes and obesity (Bekircan et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O4/c1-25-13-4-2-3-9-7-14(26-15(9)13)16(24)21-18-23-22-17(27-18)11-6-5-10(19)8-12(11)20/h2-8H,1H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUIBHYEXBTQDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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